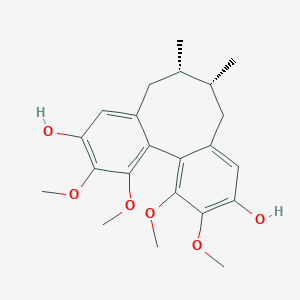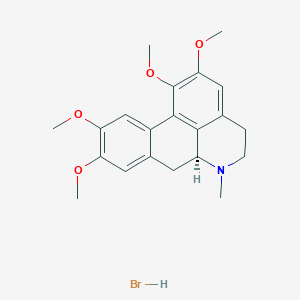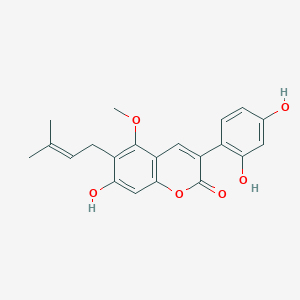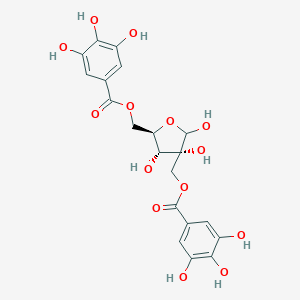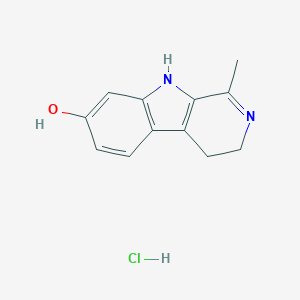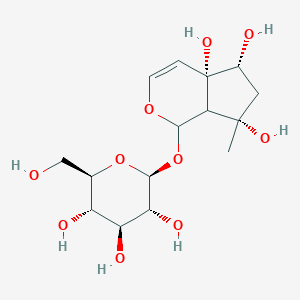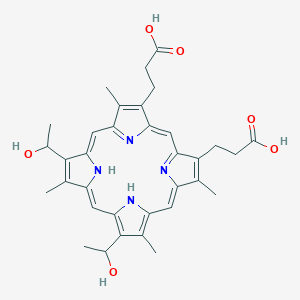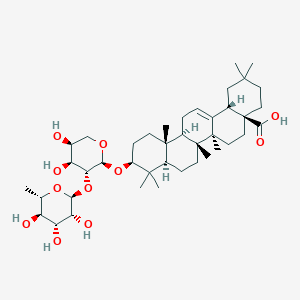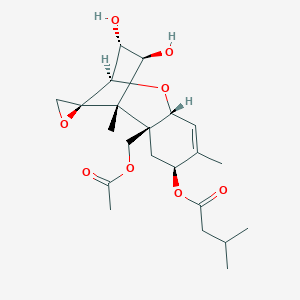
HT-2 Toxin
概要
説明
HT-2 Toxin is a type of mycotoxin produced by several Fusarium species. It is a secondary fungal metabolite toxic to humans and animals . It is often used as a reference material in systems that detect mycotoxins .
Synthesis Analysis
The production of this compound is greatest with increased humidity and temperatures of 6-24°C . Hydrolysis (HT-2 and NEO), hydroxylation (3′-hydroxy-T-2 and 3′-hydroxy-HT-2), and glucuronidation (T2-3-GlcA, HT2-3-GlcA, and HT2-4-GlcA) are the dominant metabolic pathways of T-2 and HT-2 in vitro .
Molecular Structure Analysis
The molecular formula of this compound is C22H32O8 . The structural formula is R1 = OAc : R1 = OH .
Chemical Reactions Analysis
T-2 Toxin is bound to 1-O-methyl-α-d-glucopyranoside, a model compound that was used to simulate starch . The formed reaction products were isolated and identified by NMR, giving detailed insights into a potential binding of T-2 to starch .
Physical And Chemical Properties Analysis
This compound is a white solid . It has a melting point of 151 to 152 °C . It is soluble in dichloromethane, DMSO, ethanol, and ethyl acetate, slightly soluble in petroleum ether, and very slightly soluble in water .
科学的研究の応用
Metabolism in Plants : HT-2 toxin metabolism in plants like wheat and oats has been studied. In wheat, it undergoes biotransformation with evidence of formation of various metabolites including HT2-malonyl-glucoside and feruloyl-T2 (Nathanail et al., 2015). In oats, several metabolites including glycosylated and hydroxylated forms were identified, with HT2-3-O-β-d-glucoside being a major detoxification product (Meng-Reiterer et al., 2016).
Toxic Effects on Reproductive Cells : Several studies have highlighted this compound's toxic effects on reproductive cells. It induces oxidative stress, apoptosis, and autophagy in porcine and mouse oocytes, affecting their maturation and embryo development (Zhang et al., 2016), (Zhu et al., 2016).
Impact on Early Oogenesis and Embryo Development : this compound adversely affects early oogenesis in foetal mice and impairs mouse early embryo development by causing oxidative stress, mitochondria dysfunction, and DNA damage (Hong et al., 2021), (Zhang et al., 2019).
Degradation during Food Processing : Research on the degradation of this compound during food processing, like extrusion cooking of oat flour, shows that mechanical and thermal energies can significantly reduce its presence (Schmidt et al., 2017).
Detection Methods : Advances in detection methods for this compound include the development of a high-sensitivity chemiluminescent immunoassay for rapid and sensitive detection in food samples (Li et al., 2017).
Apoptosis in Human Cells : this compound induces apoptosis in human promyelocytic leukemia cells and affects several caspases, suggesting its impact on human health (Holme et al., 2003).
Impact on Blood-Brain Barrier : The toxin has been shown to impair the blood-brain barrier in vitro, indicating potential neurotoxic effects (Weidner et al., 2013).
作用機序
Target of Action
HT-2 Toxin, also known as Mycotoxin HT-2, is a deacetylated metabolite of the T-2 toxin . It primarily targets actively dividing cells such as those lining the gastrointestinal tract, skin, lymphoid, and erythroid cells . These cells are regions of active cell division, making them particularly susceptible to the toxin’s effects .
Mode of Action
This compound exerts its effects by inhibiting protein synthesis and hindering cell proliferation . It achieves this by binding to the ribosomal 60S subunit, which is crucial for protein synthesis . This interaction disrupts the normal functioning of the cells, leading to various toxic effects.
Biochemical Pathways
The enzymes CYP3A4 and carboxylesterase contribute to the metabolism of T-2 toxin, with this compound being one of the primary products . Autophagy, hypoxia-inducible factors, and exosomes are also involved in T-2 toxin-induced immunotoxicity .
Pharmacokinetics
It is known that the toxin can be rapidly absorbed, distributed, metabolized, and excreted in the body . The half-life of this compound is approximately 19.6 minutes, indicating that it is quickly eliminated from the body .
Result of Action
The action of this compound leads to a range of toxic effects, including immunotoxicity, neurotoxicity, and reproductive toxicity . It can decrease antibody levels, immunoglobulins, and certain other humoral factors . The effects include weight loss or poor weight gain, bloody diarrhea, dermal necrosis or beak lesions, hemorrhage, and decreased production (weight gain, eggs, milk, etc.) .
Action Environment
The production of this compound is greatest with increased humidity and temperatures of 6-24°C . It flourishes in wet and cold climates, setting it apart from other naturally occurring mycotoxins produced by Fusarium that flourish in warmer climates . Plants are especially vulnerable to this compound when flowering .
Safety and Hazards
HT-2 Toxin is very toxic and can cause harm through inhalation, skin contact, and ingestion . It is also irritating to the eyes, respiratory tract, and skin . Protective measures such as wearing chemical impermeable gloves, ensuring adequate ventilation, and avoiding dust formation are recommended .
将来の方向性
Predictive models of Fusarium growth and subsequent mycotoxin production would be beneficial in predicting the risk of contamination and thus aid early mitigation . With the likelihood of regulatory maximum limits being introduced, increased surveillance using rapid, on-site tests in addition to confirmatory methods will be required .
生化学分析
Biochemical Properties
HT-2 Toxin plays a significant role in biochemical reactions. It inhibits protein synthesis and cell proliferation in plants . The enzymes CYP3A4 and carboxylesterase contribute to this compound metabolism, with 3’-hydroxy-HT-2 toxin as the corresponding primary product . This compound interacts with these enzymes, leading to its metabolic transformation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It reduces the viability of several cancer cells and human umbilical vein endothelial cells . It induces oxidative stress, DNA damage, and autophagy in cultured mouse embryos . This compound also influences cell function by disrupting protein synthesis and cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. This compound inhibits protein synthesis by binding to the ribosomal 60S subunit . This binding interaction disrupts the normal function of the ribosome, leading to a decrease in protein synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It can induce acute and chronic effects in animals depending on dosage, the route and duration of exposure, animal sensitivity and the age, sex and health of the animal .
Metabolic Pathways
This compound is involved in several metabolic pathways. The main reactions in its metabolism are hydrolysis, hydroxylation and deep oxidation . Typical metabolites of this compound in an organism are 3’-hydroxy-HT-2 toxin .
特性
| { "Design of Synthesis Pathway": "The synthesis pathway of HT-2 toxin involves several steps starting from commercially available starting materials.", "Starting Materials": [ "3,4,5-trimethoxybenzaldehyde", "2-bromo-1-(2,4,5-trimethoxyphenyl)ethanone", "methyltriphenylphosphonium bromide", "diisopropylethylamine", "tetrahydrofuran", "acetic acid", "sodium borohydride", "iodine", "sodium hydroxide", "methanol", "hydrochloric acid", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 3,4,5-trimethoxybenzaldehyde with 2-bromo-1-(2,4,5-trimethoxyphenyl)ethanone in the presence of methyltriphenylphosphonium bromide and diisopropylethylamine in tetrahydrofuran to form intermediate 1.", "Step 2: Reduction of intermediate 1 with sodium borohydride in methanol to obtain intermediate 2.", "Step 3: Oxidation of intermediate 2 with iodine in acetic acid to form intermediate 3.", "Step 4: Deprotection of intermediate 3 with sodium hydroxide in methanol to yield the final product, HT-2 toxin.", "Step 5: Purification of HT-2 toxin using column chromatography with ethyl acetate as the eluent." ] } | |
CAS番号 |
26934-87-2 |
分子式 |
C22H32O8 |
分子量 |
424.5 g/mol |
IUPAC名 |
[(2R)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate |
InChI |
InChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14?,15?,17?,18?,19?,20?,21-,22?/m1/s1 |
InChIキー |
PNKLMTPXERFKEN-QTSOIFTBSA-N |
異性体SMILES |
CC1=CC2[C@](CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |
SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |
正規SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |
ピクトグラム |
Acute Toxic; Irritant |
同義語 |
3,4-dihydroxy-15-acetoxy-8-(3-methylbutyryloxy)-12,13-epoxy-delta9-trichothecene HT-2 toxin toxin HT 2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






